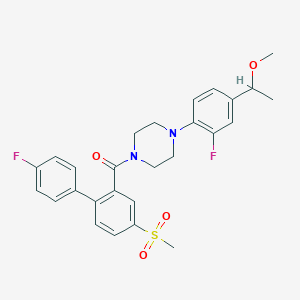

GSK494581A

Description

Properties

Molecular Formula |

C27H28F2N2O4S |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

[4-[2-fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone |

InChI |

InChI=1S/C27H28F2N2O4S/c1-18(35-2)20-6-11-26(25(29)16-20)30-12-14-31(15-13-30)27(32)24-17-22(36(3,33)34)9-10-23(24)19-4-7-21(28)8-5-19/h4-11,16-18H,12-15H2,1-3H3 |

InChI Key |

JQXZHDOSMUZLML-UHFFFAOYSA-N |

SMILES |

CC(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)C)C4=CC=C(C=C4)F)F)OC |

Canonical SMILES |

CC(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)C)C4=CC=C(C=C4)F)F)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK494581A; GSK 494581A; GSK-494581A. |

Origin of Product |

United States |

Foundational & Exploratory

GSK494581A: A Dual-Action Modulator of GlyT1 and GPR55

An In-depth Technical Guide on the Mechanism of Action of GSK494581A for Researchers, Scientists, and Drug Development Professionals.

This compound is a novel benzoylpiperazine derivative that has been identified as a potent, dual-action small molecule, exhibiting inhibitory effects on the glycine transporter subtype 1 (GlyT1) and agonistic activity at the G protein-coupled receptor 55 (GPR55).[1][2] This unique pharmacological profile positions this compound as a valuable research tool for investigating the physiological roles of these two distinct targets and as a potential starting point for the development of therapeutics targeting pathways modulated by them.

Core Mechanism of Action

This compound's mechanism of action is characterized by two primary activities:

-

Inhibition of Glycine Transporter 1 (GlyT1): this compound acts as a potent inhibitor of GlyT1, a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[1][2] By blocking GlyT1, this compound increases the extracellular concentration of glycine, thereby enhancing glycinergic neurotransmission. This is particularly relevant at N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a mandatory co-agonist. The inhibition of GlyT1 by benzoylpiperazine compounds, the chemical class of this compound, is non-competitive.

-

Agonism of G Protein-Coupled Receptor 55 (GPR55): this compound is a potent agonist of GPR55, a G protein-coupled receptor that is activated by the endogenous lipid mediator L-α-lysophosphatidylinositol (LPI).[1][2] GPR55 activation has been linked to various physiological processes, including pain signaling, bone metabolism, and vascular function.[2] this compound has been shown to activate human GPR55, but not its rodent orthologs, a species-specific activity that is important to consider in preclinical study design.[2]

Quantitative Pharmacological Data

The potency of this compound at its primary targets has been characterized in various in vitro assays. The following tables summarize the available quantitative data.

| Target | Parameter | Value | Species | Assay Type | Reference |

| GlyT1 | pIC50 | 7.7 | Not Specified | Not Specified | [1] |

| GPR55 | pEC50 | 6.5 | Not Specified | Not Specified | [1] |

| GPR55 | pEC50 | 6.8 | Human | Not Specified | [3] |

| GPR55 | pEC50 | 6.5 | Human | Yeast Reporter Gene Assay | [4] |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pEC50 is the negative logarithm of the half-maximal effective concentration.

For comparison, a related and more GPR55-selective benzoylpiperazine, GSK575594A, demonstrated a pEC50 of 6.8 for GPR55 and a pIC50 of 5.0 for GlyT1, highlighting the divergent structure-activity relationship within this chemical series.[2]

Signaling Pathways

The dual action of this compound results in the modulation of two distinct signaling cascades.

GPR55 Agonist Signaling Pathway

Activation of GPR55 by this compound initiates a signaling cascade primarily through the coupling to Gαq and Gα12/13 G proteins. This leads to the activation of downstream effectors, including phospholipase C (PLC) and the RhoA GTPase.

GlyT1 Inhibition Workflow

The inhibition of GlyT1 by this compound leads to an increase in synaptic glycine levels, which in turn potentiates the activity of NMDA receptors.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in the primary literature. The following are summaries of the key assay methodologies.

GPR55 Agonist Activity Assay (Yeast Reporter Gene Assay)

This assay is used to determine the agonist activity of compounds at the human GPR55 receptor.

-

Principle: The human GPR55 receptor is expressed in Saccharomyces cerevisiae strains that have been engineered to couple G protein activation to a reporter gene, such as β-galactosidase (lacZ). Agonist binding to GPR55 activates the downstream signaling pathway, leading to the expression of the reporter gene, which can be quantified.

-

Methodology:

-

Yeast strains expressing human GPR55 and a Gα subunit chimera are cultured.

-

The yeast cells are incubated with various concentrations of this compound.

-

Following incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or fluorometric substrate.

-

Dose-response curves are generated to determine the pEC50 value.

-

GlyT1 Inhibition Assay ([³H]Glycine Binding Assay)

This assay is used to determine the inhibitory activity of compounds at the GlyT1 transporter.

-

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]glycine or a known GlyT1 inhibitor) from the GlyT1 transporter.

-

Methodology:

-

Membranes prepared from cells stably expressing human GlyT1 are used.

-

The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of this compound.

-

After reaching equilibrium, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Inhibition curves are generated to determine the pIC50 value.

-

GPR55-Mediated Intracellular Calcium Mobilization Assay

This functional assay confirms the agonist activity of compounds at GPR55 by measuring a key downstream signaling event.

-

Principle: Activation of GPR55 leads to the activation of PLC, which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ can be detected using fluorescent Ca²⁺ indicators.

-

Methodology:

-

Cells stably expressing human GPR55 (e.g., HEK293 cells) are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The baseline fluorescence is measured.

-

This compound is added to the cells, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader or microscope.

-

The magnitude of the fluorescence increase corresponds to the extent of intracellular Ca²⁺ mobilization.

-

Preclinical and Clinical Status

To date, there is no publicly available information on any preclinical or clinical trials conducted with this compound. Its primary utility appears to be as a research compound for the elucidation of the roles of GlyT1 and GPR55 in health and disease.

Conclusion

This compound is a unique pharmacological tool with a well-defined dual mechanism of action, potently inhibiting GlyT1 and activating GPR55. The availability of quantitative data and established experimental protocols makes it a valuable compound for researchers in neuroscience, pharmacology, and drug discovery. Further investigation into the in vivo effects of this dual modulation may uncover novel therapeutic opportunities.

References

- 1. GSK 494581A Datasheet DC Chemicals [dcchemicals.com]

- 2. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to GSK494581A: A GlyT1 Inhibitor for CNS Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK494581A is a novel small molecule belonging to the benzoylpiperazine class of compounds that has garnered significant interest in neuroscience and drug discovery.[1][2] Initially identified and patented as an inhibitor of the glycine transporter subtype 1 (GlyT1), this compound also exhibits activity as an agonist for the G protein-coupled receptor 55 (GPR55).[1][2] This dual activity, coupled with a divergent structure-activity relationship between its two targets, makes this compound a valuable tool for dissecting the complex roles of glycine modulation and GPR55 signaling in the central nervous system (CNS). This technical guide provides a comprehensive overview of the core functions of this compound as a GlyT1 inhibitor, including its mechanism of action, quantitative data, detailed experimental protocols, and its impact on key signaling pathways.

Core Function: GlyT1 Inhibition

The primary and most extensively studied function of this compound is the inhibition of the glycine transporter 1 (GlyT1). GlyT1 is a critical regulator of glycine levels in the synaptic cleft.[3] By blocking the reuptake of glycine, this compound effectively increases the extracellular concentration of this amino acid. This has profound implications for neurotransmission, as glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, synaptic plasticity, and cognitive function.[4] The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia, making GlyT1 inhibitors like this compound a promising therapeutic strategy for this and other CNS disorders.[4][5][6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and a related, more selective compound, GSK575594A, for comparative purposes.

Table 1: Potency of this compound and Related Compounds

| Compound | Target | Parameter | Value | Reference |

| This compound | GPR55 | pEC50 | 6.8 | [1] |

| GSK575594A | GPR55 | pEC50 | 6.8 | [1] |

| GSK575594A | GlyT1 | pIC50 | 5.0 | [1] |

Note: A precise IC50 or Kᵢ value for this compound on GlyT1 is not publicly available in the reviewed literature. However, its origin as a GlyT1 inhibitor from the same chemical series as GSK575594A suggests its potency is in a similar range.[1][2]

Table 2: Selectivity Profile

| Compound | GPR55 Selectivity over GlyT1 | Reference |

| GSK575594A | ~60-fold | [1] |

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to characterize GlyT1 inhibitors like this compound.

In Vitro [³H]Glycine Uptake Assay

This assay measures the functional inhibition of GlyT1 in a cellular context.

Objective: To determine the IC50 value of this compound for the inhibition of glycine uptake by GlyT1.

Materials:

-

CHO-K1 cells stably expressing human GlyT1a (CHO-K1/hGlyT1a).[7]

-

[³H]Glycine.

-

This compound.

-

Sarcosine (for non-specific uptake determination).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Scintillation cocktail.

-

384-well microplates.

-

Liquid scintillation counter.

Procedure:

-

Cell Plating: Plate cryopreserved CHO-K1/hGlyT1a cells in 384-well plates and culture overnight.[7][8]

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Initiation: Wash the cells with assay buffer. Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Radioligand Addition: Add [³H]Glycine to each well at a concentration near its Kₘ value and incubate for a specific duration (e.g., 10 minutes) at 37°C.[9] To determine non-specific uptake, a separate set of wells is incubated with a high concentration of a known GlyT1 inhibitor like sarcosine.[8]

-

Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail.

-

Data Analysis: Measure the radioactivity in each well using a liquid scintillation counter. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

In Vivo Microdialysis in a Rodent Model of Schizophrenia

This protocol assesses the effect of this compound on extracellular glycine levels in the brain of a living animal.

Objective: To measure the change in extracellular glycine concentrations in the prefrontal cortex of a rat model of schizophrenia following systemic administration of this compound.

Materials:

-

Adult male Wistar rats.

-

NMDA receptor antagonist (e.g., MK-801) to induce a schizophrenia-like state.

-

This compound.

-

Microdialysis probes.

-

Artificial cerebrospinal fluid (aCSF).

-

Syringe pump.

-

Fraction collector.

-

HPLC system with fluorescence detection for glycine analysis.

Procedure:

-

Animal Model Induction (optional): Induce a hyperglutamatergic state, a model relevant to schizophrenia, by administering an NMDA receptor antagonist like MK-801.

-

Surgical Implantation of Microdialysis Probe: Anesthetize the rat and stereotaxically implant a microdialysis probe into the prefrontal cortex.[10]

-

Probe Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[11] After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.[12]

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Post-Dose Sample Collection: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence detection.

-

Data Analysis: Express the post-dose glycine levels as a percentage of the baseline levels and plot the data over time to observe the pharmacokinetic and pharmacodynamic profile of this compound.

Signaling Pathways and Mechanisms of Action

The inhibition of GlyT1 by this compound initiates a cascade of events at the glutamatergic synapse, primarily by enhancing the function of the NMDA receptor.

Enhancement of NMDA Receptor Signaling

By increasing the synaptic concentration of glycine, this compound promotes the binding of this co-agonist to the GluN1 subunit of the NMDA receptor. This enhances the receptor's response to glutamate, leading to increased calcium influx and downstream signaling.

References

- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional 'glial' GLYT1 glycine transporters expressed in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain NMDA Receptors in Schizophrenia and Depression [mdpi.com]

- 7. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. amuzainc.com [amuzainc.com]

- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Story of GSK494581A: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK494581A emerges from the annals of drug discovery not as a singularly focused agent, but as a molecule with a dual identity, showcasing the serendipity and intricate pathways of pharmacological research. Initially identified within a series of benzoylpiperazines developed as inhibitors of the glycine transporter subtype 1 (GlyT1), subsequent diversity screening unveiled its potent activity as an agonist for the G protein-coupled receptor 55 (GPR55).[1] This technical guide provides an in-depth exploration of the discovery, history, and pharmacological characterization of this compound, offering a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Discovery and Historical Context

The narrative of this compound begins in the laboratories of GlaxoSmithKline, where a focused effort was underway to develop inhibitors of GlyT1, a target of significant interest for neurological and psychiatric disorders. The benzoylpiperazine scaffold was a key area of chemical exploration.[1] During a broader assessment of compound libraries against various targets, this compound was identified as a selective and potent agonist of the orphan receptor GPR55.[1]

This discovery, published in 2011, marked a pivotal moment in the understanding of this compound, revealing a polypharmacological profile that intersects two distinct signaling systems: glycinergic neurotransmission and lipid signaling through GPR55. While the initial focus of the benzoylpiperazine series was on GlyT1, the discovery of GPR55 agonism opened new avenues for investigating the physiological roles of this receptor and the potential therapeutic applications of dual-target agents.

There is limited publicly available information regarding the progression of this compound into later-stage preclinical or clinical development, suggesting that its journey may have been confined to early-stage research.

Chemical Properties

This compound is a synthetic, small-molecule organic compound.

| Property | Value |

| Chemical Name | 1-{2-fluoro-4-[1-(methyloxy)ethyl]phenyl}-4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}piperazine |

| Molecular Formula | C27H28F2N2O4S |

| Molecular Weight | 514.59 g/mol |

Pharmacological Profile

This compound exhibits a unique dual pharmacology, acting as both an inhibitor of the glycine transporter 1 (GlyT1) and an agonist of the G protein-coupled receptor 55 (GPR55).

GPR55 Agonism

This compound is a potent agonist of human GPR55.[1] GPR55 is a class A G protein-coupled receptor that is activated by the endogenous lipid mediator L-α-lysophosphatidylinositol (LPI). Its signaling is primarily coupled through Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA, respectively. This results in an increase in intracellular calcium concentrations.

GlyT1 Inhibition

As part of the benzoylpiperazine series, this compound retains inhibitory activity at GlyT1, a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 increases synaptic glycine levels, thereby potentiating the function of N-methyl-D-aspartate (NMDA) receptors, which require glycine as a co-agonist.

Quantitative Pharmacological Data

The following table summarizes the reported in vitro potencies of this compound.

| Target | Assay Type | Species | Value | Reference |

| GPR55 | Yeast-based reporter assay | Human | pEC50 = 6.5 | [2] |

| GlyT1 | Not specified | Not specified | pIC50 = 7.7 | [2] |

Signaling Pathways

The signaling cascade initiated by the activation of GPR55 by an agonist like this compound is multifaceted. The primary pathways involve the activation of Gq and G12/13 proteins, leading to downstream cellular responses.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key assays used in the characterization of this compound.

GPR55 Yeast-Based Reporter Assay

This assay leverages the pheromone response pathway in Saccharomyces cerevisiae to measure GPR55 activation.

Principle: Heterologous expression of human GPR55 in a genetically modified yeast strain allows for the coupling of receptor activation to a reporter gene, typically β-galactosidase (lacZ). Agonist binding to GPR55 initiates a signaling cascade through a chimeric G protein (e.g., Gpa1/Gq), leading to the expression of the reporter gene, which can be quantified colorimetrically.

Methodology:

-

Yeast Strain: A yeast strain engineered to express the human GPR55 receptor and a Gαq chimera, and containing a FUS1-lacZ reporter construct, is used.

-

Culture and Treatment: Yeast cells are cultured in selective media to mid-log phase. The cells are then incubated with varying concentrations of this compound or control compounds.

-

Lysis and Reporter Assay: After incubation, the yeast cells are lysed to release the cellular contents, including the expressed β-galactosidase.

-

Quantification: A chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added, and the resulting color change is measured spectrophotometrically. The activity is proportional to the concentration of the agonist.

GlyT1 Inhibition Assay

The inhibitory activity of this compound on GlyT1 is typically assessed using a radioligand uptake assay.

Principle: This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Methodology:

-

Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably expressing human GlyT1 is used.

-

Assay Conditions: Cells are plated in a multi-well format. On the day of the assay, the cells are washed with a buffer that mimics the extracellular ionic environment.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a reference inhibitor.

-

Radioligand Addition: A solution containing a fixed concentration of radiolabeled glycine (e.g., [³H]glycine) is added to initiate the uptake reaction.

-

Termination and Lysis: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed.

-

Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter. The percentage of inhibition is calculated relative to a vehicle control.

Conclusion

This compound stands as a compelling example of a dual-target ligand, born from a focused drug discovery program and revealing unexpected polypharmacology. Its ability to modulate both the glycinergic system through GlyT1 inhibition and lipid signaling via GPR55 agonism presents a unique pharmacological profile. While its development trajectory beyond initial discovery remains unclear, the detailed study of this compound has provided valuable tools and insights for the scientific community, furthering our understanding of these two important drug targets and the intricate connections within cellular signaling networks. This guide serves as a comprehensive repository of the foundational knowledge surrounding this intriguing molecule, intended to support and inspire future research endeavors.

References

GSK494581A: A Technical Guide to Its Species-Specific Activity on Human vs. Rodent GPR55 and GlyT1

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK494581A is a novel benzoylpiperazine compound that has garnered significant interest due to its dual activity as an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine transporter type 1 (GlyT1).[1] This technical guide provides an in-depth analysis of the species-specific pharmacology of this compound, with a particular focus on its differential effects on human and rodent GPR55 and GlyT1. Understanding this species specificity is critical for the preclinical evaluation and clinical translation of this compound and related compounds. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Finding: Marked Species Specificity

The central finding of extensive research is that this compound and other benzoylpiperazine agonists exhibit significant species specificity, potently activating human GPR55 while being inactive at the rodent ortholog.[1][2] This disparity is attributed to the relatively low amino acid sequence identity of approximately 75% between human and rodent GPR55, which leads to critical functional differences within the ligand-binding pocket.[1][2] In contrast, the endogenous GPR55 agonist, L-α-lysophosphatidylinositol (LPI), demonstrates activity across both human and rodent receptors.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity on human and rodent GPR55 and GlyT1.

Table 1: GPR55 Agonist Activity of this compound (Human vs. Rodent)

| Species | Receptor | Assay Type | Parameter | Value | Reference |

| Human | GPR55 | Yeast Reporter Gene | pEC50 | 6.5 | [3] |

| Rodent | GPR55 | Not specified | Activity | Inactive | [1][2] |

Table 2: GlyT1 Inhibitory Activity of this compound (Human vs. Rodent)

| Species | Transporter | Assay Type | Parameter | Value | Reference |

| Human | GlyT1 | Not specified | pIC50 | Not specified in retrieved results | |

| Rodent | GlyT1 | Not specified | IC50 | Not specified in retrieved results |

Note: Specific quantitative data for this compound's activity on rodent GPR55 and both human and rodent GlyT1 were not available in the provided search results. The term "Inactive" for rodent GPR55 indicates a lack of response at the concentrations tested in the cited studies.

Signaling Pathways and Experimental Workflows

GPR55 Signaling Pathway

Activation of GPR55 by an agonist such as this compound in human cells initiates a signaling cascade primarily through the Gαq and Gα13 G-protein subunits. This leads to the activation of downstream effectors, including RhoA, ROCK, and Phospholipase C (PLC), culminating in an increase in intracellular calcium concentration.

Caption: GPR55 signaling cascade upon agonist binding.

Experimental Workflow: Assessing Species Specificity

A typical experimental workflow to determine the species specificity of a compound like this compound involves expressing the human and rodent receptor orthologs in suitable host cells and then performing functional assays to measure receptor activation.

Caption: Workflow for determining GPR55 species specificity.

Logical Relationship: Basis of Species Specificity

The observed species specificity of this compound is a direct consequence of the genetic divergence between human and rodent GPR55, leading to a critical alteration in the ligand-binding site.

Caption: Logical flow of this compound's species specificity.

Detailed Experimental Protocols

Yeast Reporter Gene Assay for GPR55 Activation

This assay leverages the pheromone response pathway in Saccharomyces cerevisiae to measure GPCR activation.

a. Strain and Plasmid Preparation:

-

Utilize a yeast strain engineered for heterologous GPCR expression, typically involving modifications to the endogenous G-protein alpha subunit (Gpa1p) to facilitate coupling with mammalian GPCRs.

-

Clone the full-length cDNA of human GPR55 and rodent GPR55 into a yeast expression vector, such as pYES2.

-

Co-transform the yeast strain with the GPCR expression plasmid and a reporter plasmid containing a reporter gene (e.g., lacZ) under the control of a pheromone-responsive promoter (e.g., FUS1).

b. Yeast Culture and Compound Treatment:

-

Grow the transformed yeast cells in a selective medium to maintain the plasmids.

-

Inoculate a fresh culture and grow to the mid-log phase.

-

Dispense the yeast culture into a 96-well plate.

-

Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPI).

-

Incubate the plates at 30°C for a defined period (e.g., 4-6 hours).

c. Signal Detection and Data Analysis:

-

If using a lacZ reporter, lyse the yeast cells and add a substrate for β-galactosidase (e.g., ONPG or a fluorescent substrate).

-

Measure the absorbance or fluorescence using a plate reader.

-

Normalize the data to the vehicle control.

-

Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the pEC50 value.

Intracellular Calcium Flux Assay (FLIPR)

This assay measures the increase in intracellular calcium concentration following GPCR activation in mammalian cells.

a. Cell Culture and Plating:

-

Use a mammalian cell line, such as HEK293, that stably or transiently expresses either human GPR55 or rodent GPR55.

-

Culture the cells in a suitable medium (e.g., DMEM with 10% FBS).

-

Plate the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

b. Dye Loading and Compound Plate Preparation:

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Cal-520 AM) in a physiological buffer (e.g., HBSS with 20 mM HEPES).

-

Remove the culture medium from the cell plate and add the dye solution.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

-

Prepare a compound plate containing this compound at various concentrations.

c. FLIPR Measurement and Data Analysis:

-

Place both the cell plate and the compound plate into the FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

Establish a baseline fluorescence reading for a few seconds.

-

The FLIPR will then add the compounds from the compound plate to the cell plate, and fluorescence will be continuously monitored in real-time.

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Calculate the peak fluorescence response for each well.

-

Normalize the data and plot the dose-response curve to determine the pEC50 value.

Conclusion

This compound demonstrates pronounced species specificity, acting as a potent agonist of human GPR55 while showing no activity at the rodent ortholog. This highlights the critical importance of considering species differences in GPR55 pharmacology during drug development. The provided data, signaling pathways, and experimental protocols offer a comprehensive resource for researchers working with this compound and other GPR55 modulators. Further investigation into the specific amino acid residues responsible for this species-dependent activity will be crucial for the rational design of next-generation GPR55-targeted therapeutics with desired cross-species activity profiles.

References

Cellular Targets of GSK494581A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of GSK494581A, a small molecule with mixed activity as a G protein-coupled receptor 55 (GPR55) agonist and a glycine transporter subtype 1 (GlyT1) inhibitor. This document details the quantitative data associated with its activity, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and workflows.

Core Cellular Targets

This compound has been identified to interact with two primary cellular targets:

-

G protein-coupled receptor 55 (GPR55): this compound acts as an agonist for human GPR55. GPR55 is a class A G protein-coupled receptor implicated in various physiological processes, including pain signaling, bone morphogenesis, and vascular endothelial cell function.[1]

-

Glycine Transporter Subtype 1 (GlyT1): this compound is an inhibitor of GlyT1.[1][2] GlyT1 is a sodium- and chloride-dependent glycine transporter responsible for the reuptake of glycine from the synaptic cleft, thereby modulating glycinergic and glutamatergic neurotransmission.

Quantitative Data Presentation

The following table summarizes the quantitative data for the activity of this compound at its primary cellular targets.

| Target | Assay Type | Parameter | Value | Cell Line/System | Reference |

| Human GPR55 | Yeast Reporter Gene Assay | pEC50 | 6.5 | Saccharomyces cerevisiae | [2][3] |

| Aequorin-based [Ca2+]i Assay | pEC50 | Correlates with yeast assay | Gα16z49-transfected GPR55-HEK293aeq | [3] | |

| Vendor Datasheet | pEC50 | 6.8 | Not Specified | [4] | |

| Glycine Transporter Subtype 1 (GlyT1) | Scintillation Proximity Assay ([3H]glycine binding) | pIC50 | 7.7 | HEK293 cells expressing GlyT1 | [2] |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% inhibition.

A notable characteristic of the benzoylpiperazine series, to which this compound belongs, is the divergent structure-activity relationship between GPR55 and GlyT1.[1] this compound demonstrates a preference for GlyT1 inhibition over GPR55 agonism in terms of potency. Furthermore, this compound's agonist activity is specific to human GPR55 and not rodent GPR55, suggesting important functional differences in the ligand-binding site between species.[1]

Signaling Pathways

Activation of GPR55 by agonists such as this compound initiates a cascade of intracellular signaling events. GPR55 is known to couple to Gαq and Gα12/13 G proteins.[5][6][7][8] This coupling leads to the activation of downstream effector proteins and the generation of second messengers, ultimately resulting in a cellular response.

The primary signaling pathways activated by GPR55 are:

-

Gαq-PLC-IP3-Ca2+ Pathway: Gαq activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7]

-

Gα12/13-RhoA-ROCK Pathway: Gα12/13 activation leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[7][9] This pathway is involved in cytoskeleton rearrangement and can also contribute to intracellular calcium mobilization.[6][8]

-

MAPK/ERK Pathway: The increase in intracellular calcium and potentially other signaling intermediates leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[10]

-

Transcription Factor Activation: Downstream of these signaling cascades, various transcription factors can be activated, including Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and cAMP Response Element-Binding protein (CREB).[6][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular targets of this compound.

GPR55 Agonist Activity in Yeast (Saccharomyces cerevisiae)

This assay utilizes the pheromone response pathway in yeast, where the endogenous GPCR is replaced with the human GPR55. Agonist binding to GPR55 activates a signaling cascade that leads to the expression of a reporter gene, typically lacZ (encoding β-galactosidase).

Protocol:

-

Yeast Strain: A Saccharomyces cerevisiae strain engineered to express human GPR55 and a FUS1-lacZ reporter gene is used.[11][12]

-

Culture Preparation: Grow a starter culture of the yeast strain at 30°C with shaking (250 rpm) until saturation.[11][12] Inoculate a larger culture and grow until the optical density at 600 nm (OD600) reaches approximately 0.8.[12]

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

Assay Plate Setup: Aliquot 10 µL of the this compound dilutions into a 96-well plate.

-

Cell Addition: Add 90 µL of the yeast culture to each well.

-

Incubation: Incubate the plate for 90 minutes at 30°C with gentle shaking.[11]

-

Reporter Gene Assay (β-galactosidase):

-

Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 value.

GlyT1 Inhibition Assay (Scintillation Proximity Assay)

This is a high-throughput binding assay that measures the ability of a compound to displace a radiolabeled ligand from its target.

Protocol:

-

Materials:

-

HEK293 cell membranes expressing human GlyT1.

-

[3H]glycine or another suitable radioligand.

-

Scintillation Proximity Assay (SPA) beads coupled to a capture molecule (e.g., wheat germ agglutinin for membrane capture).

-

This compound.

-

Assay buffer.

-

-

Assay Setup:

-

In a microplate, combine the GlyT1-expressing membranes, SPA beads, and [3H]glycine.

-

Add varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Data Acquisition: Measure the light emitted from the SPA beads using a scintillation counter.[13][14] In SPA, only radioligand bound to the receptor on the membrane, which is in close proximity to the bead, will generate a signal.[13]

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to pIC50.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to GPR55 activation in a mammalian cell line.

Protocol:

-

Cell Culture: Plate HEK293 cells stably or transiently expressing human GPR55 in black, clear-bottom 96-well plates and culture overnight.

-

Dye Loading:

-

Prepare a loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[15][16][17] An anion transport inhibitor like probenecid can be included to prevent dye leakage.[17]

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate at 37°C for approximately 1 hour.[16]

-

-

Compound Addition:

-

Prepare dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Place the cell plate in a fluorescence plate reader with automated injection capabilities.

-

-

Data Acquisition:

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Automatically inject the this compound solutions into the wells.

-

Continue to record the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4) for at least 60-120 seconds.[16]

-

-

Data Analysis: Calculate the peak fluorescence response minus the baseline fluorescence. Plot the response against the this compound concentration to determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream event of GPR55 activation.

Protocol:

-

Cell Treatment:

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., Bradford assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[20]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.[18][19]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for identifying and characterizing a compound like this compound and the logical relationship of its dual activity.

References

- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK 494581A Datasheet DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beta-galactosidase Reporter Gene Assay (Liquid Form) | Dohlman Lab [med.unc.edu]

- 12. Liquid Beta-galactosidase Reporter Gene Assay | Dohlman Lab [med.unc.edu]

- 13. Scintillation proximity assay - Wikipedia [en.wikipedia.org]

- 14. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. content.abcam.com [content.abcam.com]

- 17. hellobio.com [hellobio.com]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

GSK494581A and Bone Morphogenesis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK494581A has been identified as a potent and selective agonist for the G-protein coupled receptor 55 (GPR55), with notable specificity for the human ortholog of the receptor. The role of GPR55 in bone metabolism is an active area of research, with current evidence suggesting a significant influence on osteoclast function and a potential, though less defined, role in osteoblast activity. This technical guide synthesizes the available preclinical data on GPR55 modulation in bone cells and provides detailed, adaptable protocols for the investigation of this compound's effects on human bone morphogenesis. Due to a lack of direct studies on this compound in bone biology, this guide draws upon data from studies utilizing other GPR55 agonists and knockout models to infer potential effects and guide future research. A critical consideration for all research in this area is the species-specificity of this compound, which necessitates the use of human cells or humanized animal models for meaningful translational data.

Introduction to this compound and GPR55 in Bone Morphogenesis

This compound is a benzoylpiperazine derivative originally identified as an inhibitor of the glycine transporter subtype 1 (GlyT1) and subsequently characterized as a selective agonist of GPR55. GPR55, once an orphan receptor, is now implicated in various physiological processes, including pain signaling and bone metabolism. GPR55 is expressed in both human osteoclasts and osteoblasts.

Current research indicates that GPR55 signaling plays a more prominent role in regulating osteoclast activity. Studies using the GPR55 agonist O-1602 have demonstrated a stimulation of osteoclast polarization and resorptive activity in vitro. Conversely, GPR55 knockout mice exhibit increased bone mass, which is attributed to impaired osteoclast function rather than an increase in bone formation. The effects of GPR55 activation on osteoblasts are less clear, with some studies reporting minimal impact on osteoblast differentiation and mineralization.

The significant caveat in the existing literature is the species-dependent activity of GPR55 ligands. This compound, for instance, activates human GPR55 but not its rodent counterpart. This highlights the critical need for human-centric research models to elucidate the true potential of this compound as a modulator of bone morphogenesis.

Quantitative Data on GPR55 Modulation in Bone Cells

The following tables summarize quantitative data from studies on GPR55 modulation in bone cells using the agonist O-1602 and from GPR55 knockout mice. It is important to reiterate that these data are not from studies using this compound and are derived from both human and murine models.

Table 1: Effect of GPR55 Agonist (O-1602) on Osteoclast Function (in vitro)

| Parameter | Cell Type | Treatment | Concentration | Outcome |

| Osteoclast Polarization (F-actin ring formation) | Human Osteoclasts | O-1602 | 50 nM | Significant increase in the number of polarized osteoclasts |

| Bone Resorption | Human Osteoclasts | O-1602 | 50 nM | Significant increase in resorption pit area |

| Rho Activation | Human Osteoclasts | O-1602 | Not specified | Activation of Rho GTPase |

| ERK1/2 Activation | Human Osteoclasts | O-1602 | Not specified | Activation of ERK1/2 |

Table 2: Phenotype of GPR55 Knockout (GPR55-/-) Mice (in vivo)

| Parameter | Sex | Age | Finding | Implication |

| Trabecular Bone Volume | Male | Not specified | Significantly increased | Impaired bone resorption |

| Trabecular Thickness | Male | Not specified | Significantly increased | Impaired bone resorption |

| Osteoclast Number | Male | Not specified | Significantly increased | Compensatory increase with impaired function |

| Osteoclast Function | Male | Not specified | Morphologically inactive, impaired resorption | GPR55 is crucial for osteoclast activity |

Table 3: Effect of GPR55 Agonist (O-1602) on Osteoblast Function (in vitro)

| Parameter | Cell Type | Treatment | Concentration | Outcome |

| Osteoblast Differentiation | Murine Osteoblasts | O-1602 | Not specified | Little to no effect |

| Mineralization | Murine Osteoblasts | O-1602 | Not specified | Little to no effect |

Signaling Pathways

GPR55 Signaling in Osteoclasts

Activation of GPR55 in osteoclasts by an agonist is proposed to initiate downstream signaling cascades involving the activation of the small GTPase Rho and the extracellular signal-regulated kinase (ERK) pathway. This signaling is crucial for the cytoskeletal rearrangements necessary for osteoclast polarization and the formation of the ruffled border, a key structure for bone resorption.

GPR55 signaling cascade in osteoclasts.

Potential GPR55 Signaling in Osteoblasts

The signaling pathway of GPR55 in osteoblasts is not well-defined. Given its G-protein coupled nature, activation by this compound could potentially modulate pathways involved in osteoblast differentiation and function, such as those involving cyclic AMP (cAMP) or intracellular calcium mobilization. Further research is required to elucidate this pathway.

Hypothetical GPR55 signaling in osteoblasts.

Experimental Protocols

The following are detailed, hypothetical protocols for assessing the effects of this compound on human osteoblast and osteoclast function. These protocols are based on standard methodologies in the field and should be optimized for specific laboratory conditions.

Human Osteoblast Differentiation and Function Assay Workflow

Workflow for assessing osteoblast differentiation.

Protocol 4.1.1: Human Osteoblast Differentiation Assay

-

Cell Culture:

-

Culture primary human mesenchymal stem cells (hMSCs) in osteogenic differentiation medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid).

-

Plate cells at an appropriate density in multi-well plates.

-

-

Treatment:

-

Once cells are adherent and growing, replace the medium with fresh osteogenic medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO).

-

Replenish the medium with fresh compound every 2-3 days.

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

At day 7 and 14, wash the cells with PBS and lyse them in a suitable buffer.

-

Measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

-

Normalize ALP activity to total protein content determined by a BCA or Bradford assay.

-

-

Mineralization Assay (Alizarin Red S Staining):

-

At day 21, fix the cells with 4% paraformaldehyde.

-

Stain the mineralized matrix with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.

-

Wash extensively with deionized water to remove non-specific staining.

-

Quantify mineralization by extracting the stain with 10% cetylpyridinium chloride and measuring the absorbance at 562 nm.

-

-

Gene Expression Analysis:

-

At various time points (e.g., day 3, 7, 14, and 21), extract total RNA from the cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key osteogenic markers, such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALPL), and osteocalcin (BGLAP).

-

-

Osteocalcin ELISA:

-

At day 21, collect the cell culture supernatant.

-

Measure the concentration of secreted osteocalcin using a commercially available ELISA kit.

-

Human Osteoclast Differentiation and Function Assay Workflow

Workflow for assessing osteoclast differentiation.

Protocol 4.2.1: Human Osteoclast Differentiation and Resorption Assay

-

Cell Culture:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs in α-MEM supplemented with 10% FBS, 25 ng/mL M-CSF, and 50 ng/mL RANKL to induce osteoclast differentiation.

-

For resorption assays, plate cells on dentin or bone slices.

-

-

Treatment:

-

Add various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control to the culture medium at the initiation of differentiation.

-

Replenish the medium with fresh compound every 2-3 days.

-

-

Osteoclast Identification (TRAP Staining):

-

At day 10-14, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercially available kit.

-

Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei).

-

-

Bone Resorption Assay:

-

At day 14-21, remove the cells from the dentin or bone slices by sonication in ammonium hydroxide.

-

Stain the slices with toluidine blue or use scanning electron microscopy to visualize resorption pits.

-

Quantify the resorbed area using image analysis software.

-

-

Gene Expression Analysis:

-

At various time points, extract total RNA and perform qRT-PCR for key osteoclast markers, such as TRAP (ACP5), Cathepsin K (CTSK), and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).

-

Conclusion and Future Directions

This compound presents an intriguing candidate for the modulation of bone morphogenesis through its agonist activity on the human GPR55 receptor. While direct evidence of its effects on bone cells is currently lacking, the known role of GPR55 in osteoclast function suggests a potential therapeutic avenue. The species-specificity of this compound underscores the necessity of employing human-based systems for future investigations. The experimental protocols provided in this guide offer a framework for elucidating the precise effects of this compound on human osteoblast and osteoclast differentiation and function. Future in vivo studies using humanized GPR55 mouse models will be crucial to validate in vitro findings and to assess the therapeutic potential of this compound in bone-related disorders.

An In-depth Technical Guide on the Potential Role of GSK494581A in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK494581A is a novel small molecule characterized by its dual activity as an inhibitor of Glycine Transporter 1 (GlyT1) and an agonist of the G protein-coupled receptor 55 (GPR55).[1] While direct investigations into the effects of this compound on cancer are limited, a substantial body of evidence implicates its primary molecular targets, GPR55 and GlyT1, in various aspects of tumorigenesis and cancer progression. This technical guide provides a comprehensive overview of the known pharmacology of this compound, delves into the established roles of GPR55 and GlyT1 in oncology, and outlines potential avenues for future cancer research involving this compound. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the design of studies aimed at elucidating the therapeutic potential of this compound in cancer.

Introduction to this compound

This compound, chemically described as 1-{2-fluoro-4-[1-(methyloxy)ethyl]phenyl}-4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}piperazine, was initially identified as part of a series of benzoylpiperazines developed as GlyT1 inhibitors.[1] Subsequent screening revealed its additional activity as a selective agonist for the human GPR55 receptor.[1] This dual pharmacology presents a unique opportunity for research, particularly in complex diseases like cancer where both GPR55 and GlyT1 have been shown to play significant roles.

The Role of GPR55 in Cancer

GPR55 is a lipid-sensing receptor that has been implicated in a variety of cancers, often with a pro-tumorigenic role.[2][3][4] Its endogenous ligand is L-α-lysophosphatidylinositol (LPI), which has been found at elevated levels in some cancer patients.[4][5]

GPR55 Expression and Prognostic Significance

Elevated expression of GPR55 has been observed in several cancer types and often correlates with poor prognosis.[2][4][6]

| Cancer Type | GPR55 Expression | Prognostic Correlation | Reference |

| Colorectal Cancer | High mRNA expression | Associated with shortened relapse-free survival.[2] | [2] |

| Breast Cancer | Higher levels in tumors with worse prognosis, particularly triple-negative breast cancer.[4][6] | Associated with reduced disease-free, overall, and metastasis-free survival.[6] | [4][6] |

| Glioblastoma | Increased expression in higher histological grades.[4] | Correlates with increased tumor growth.[4] | [4] |

| Pancreatic Cancer | Upregulated expression.[7] | Genetic ablation of GPR55 improves disease outcome in mouse models.[6][8] | [6][7][8] |

| Ovarian & Prostate Cancer | Expressed in cancer cell lines.[4] | LPI, the endogenous ligand, is increased in ovarian cancer patients.[4] | [4] |

| Hepatocellular Carcinoma | Highly expressed and involved in tumor proliferation and migration.[9] | Potential biomarker for predicting immunotherapy response.[9] | [9] |

GPR55 Signaling in Cancer

GPR55 activation initiates downstream signaling cascades that promote key features of cancer progression, including proliferation, migration, and invasion.[3][4] The receptor primarily signals through Gα12/13 and Gαq proteins.[2][10]

Activation of GPR55 by ligands such as LPI leads to the stimulation of multiple downstream pathways, including:

-

RhoA/ROCK Pathway: This pathway is crucial for cytoskeletal rearrangements, promoting cell migration and invasion.[4][5]

-

ERK1/2 Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation and survival.[4][7]

-

Calcium Mobilization: GPR55 activation leads to an increase in intracellular calcium, which can trigger various cellular processes, including transcription factor activation.[4][10]

-

Transcription Factor Activation: Downstream of these pathways, GPR55 signaling can activate transcription factors such as NFAT, NF-κB, and CREB, which regulate the expression of genes involved in inflammation, cell survival, and proliferation.[4][10]

References

- 1. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor GPR55 promotes colorectal cancer and has opposing effects to cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oncogenic lysophosphatidylinositol (LPI)/GPR55 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orphan G protein receptor GPR55 as an emerging target in cancer therapy and management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR55 promotes migration and adhesion of colon cancer cells indicating a role in metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. GPR55 in the tumor microenvironment of pancreatic cancer controls tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive survival and prognosis analysis of GPR55 expression in hepatocellular carcinoma | Aging [aging-us.com]

- 10. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK494581A In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of GSK494581A, a dual-activity compound that acts as a GPR55 agonist and a GlyT1 inhibitor. The following sections offer step-by-step instructions for performing key assays to determine the potency and efficacy of this molecule.

Summary of this compound Activity

This compound is a benzoylpiperazine derivative with a complex pharmacological profile. It was initially identified as an inhibitor of the glycine transporter subtype 1 (GlyT1) and subsequently found to be an agonist of the G protein-coupled receptor 55 (GPR55). This dual activity makes it a valuable tool for studying the interplay between these two distinct signaling systems.

Quantitative Data Summary

The following table summarizes the key potency values for this compound at its two primary targets. These values are representative and may vary depending on the specific assay conditions and cell lines used.

| Target | Assay Type | Parameter | Value |

| Human GPR55 | Calcium Mobilization | pEC50 | ~6.8 |

| Human GlyT1 | [³H]glycine Uptake | pIC50 | ~5.0 |

GPR55 Signaling Pathway

Activation of GPR55 by an agonist like this compound initiates a signaling cascade primarily through Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC) and RhoA, respectively. PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), with IP3 triggering the release of intracellular calcium from the endoplasmic reticulum. The RhoA pathway can influence cytoskeletal rearrangements. A key downstream consequence of GPR55 activation is the phosphorylation of extracellular signal-regulated kinase (ERK).

Experimental Protocols

GPR55 Agonist Activity: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the agonist activity of this compound at the human GPR55 receptor by monitoring changes in intracellular calcium concentration using a fluorescent dye in HEK293 cells.

-

HEK293 cells stably expressing human GPR55 (hGPR55)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Poly-D-lysine coated 96-well black, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Probenecid (optional)

-

This compound

-

Positive control (e.g., L-α-lysophosphatidylinositol - LPI)

-

Fluorescence plate reader with automated injection capabilities

-

Cell Culture and Plating:

-

Culture hGPR55-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000-50,000 cells per well and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Probenecid (2.5 mM) can be included to prevent dye leakage.

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in HBSS to create a dose-response range (e.g., 10 nM to 100 µM). Also, prepare a positive control (LPI) and a vehicle control (DMSO in HBSS).

-

-

Fluorescence Measurement:

-

Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Establish a baseline fluorescence reading for each well for 10-20 seconds.

-

Using the plate reader's injector, add 20 µL of the this compound dilutions, positive control, or vehicle control to the respective wells.

-

Immediately begin recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data to the vehicle control (0% activation) and a maximal concentration of a potent agonist (100% activation).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

GlyT1 Inhibitory Activity: [³H]glycine Uptake Scintillation Proximity Assay (SPA)

This protocol details the measurement of this compound's inhibitory effect on the human glycine transporter subtype 1 (GlyT1) using a scintillation proximity assay.

-

HEK293 cells stably expressing human GlyT1 (hGlyT1)

-

Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

-

Assay buffer (e.g., HBSS)

-

[³H]glycine (radioligand)

-

Wheat Germ Agglutinin (WGA) coated SPA beads

-

This compound

-

Known GlyT1 inhibitor as a positive control (e.g., Sarcosine)

-

96-well microplates suitable for scintillation counting

-

Microplate scintillation counter

-

Membrane Preparation:

-

Harvest hGlyT1-HEK293 cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following in order:

-

Assay buffer

-

This compound at various concentrations (e.g., 10 nM to 100 µM) or vehicle (DMSO).

-

hGlyT1 membranes (typically 10-20 µg of protein per well).

-

[³H]glycine (at a concentration near its Km, e.g., 10-20 nM).

-

-

The total assay volume is typically 100-200 µL.

-

-

Incubation and SPA Bead Addition:

-

Incubate the plate at room temperature for 30-60 minutes with gentle agitation to allow for compound binding and glycine transport.

-

Prepare a suspension of WGA-coated SPA beads in assay buffer according to the manufacturer's instructions.

-

Add the SPA bead suspension to each well. The amount of beads will depend on the manufacturer's recommendation.

-

-

Scintillation Counting:

-

Incubate the plate for at least 1 hour at room temperature to allow the beads to settle and interact with the membranes.

-

Seal the plate and count the radioactivity using a microplate scintillation counter. The proximity of the [³H]glycine taken up by the membrane-bound transporters to the scintillant in the beads will generate a light signal.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known GlyT1 inhibitor) from the total uptake.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Application Notes and Protocols for GSK494581A in HEK293 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK494581A is a small molecule that exhibits a dual pharmacological profile, acting as both an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine transporter subtype 1 (GlyT1)[1][2]. This makes it a valuable tool for studying the distinct and overlapping roles of these two important drug targets in cellular signaling and physiology. Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model system for studying the function of recombinant and endogenous receptors and transporters due to their robust growth characteristics and high transfection efficiency[3][4][5]. These application notes provide detailed protocols for utilizing this compound to investigate GPR55 and GlyT1 activity in HEK293 cells.

Mechanism of Action

This compound was identified through diversity screening as a selective ligand for GPR55 and was also found to be part of a series of benzoylpiperazines that inhibit GlyT1[1][2].

-

GPR55 Agonism: As an agonist, this compound activates GPR55, a receptor implicated in various physiological processes including pain signaling and bone morphogenesis[1][2]. GPR55 activation typically leads to the coupling of G proteins, such as Gαq/11, Gα12/13, and Gαi/o, which in turn can modulate downstream signaling cascades involving intracellular calcium mobilization, RhoA activation, and modulation of MAPK/ERK pathways.

-

GlyT1 Inhibition: As a GlyT1 inhibitor, this compound blocks the reuptake of glycine from the synaptic cleft and extracellular space. This leads to an increase in extracellular glycine concentrations, which can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors and other glycine-gated channels.

Quantitative Data

The following table summarizes the reported potency of this compound and related compounds at human GPR55 and GlyT1, as determined in studies utilizing HEK293 cells or yeast reporter assays.

| Compound | Target | Assay Type | Cell Line/System | Potency (pEC50 / pIC50) | Reference |

| This compound | GPR55 | Yeast Reporter Gene Assay | Saccharomyces cerevisiae | ~6.0 | [1] |

| This compound | GlyT1 | [3H]glycine binding | HEK293 cells expressing GlyT1 | ~7.0 | [1] |

| GSK575594A | GPR55 | Yeast Reporter Gene Assay | Saccharomyces cerevisiae | 6.8 | [1] |

| GSK575594A | GlyT1 | [3H]glycine binding | HEK293 cells expressing GlyT1 | 5.0 | [2] |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% inhibition.

Signaling Pathways

The dual activity of this compound can trigger distinct signaling pathways in HEK293 cells, particularly when these cells are engineered to express the target proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of GPR55 in yeast and identification of this compound as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endogenously Expressed Muscarinic Receptors in HEK293 Cells Augment Up-regulation of Stably Expressed α4β2 Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.org [static.igem.org]

Application Notes and Protocols for GSK494581A GPR55 Activation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR55 is a G protein-coupled receptor that has emerged as a promising therapeutic target for a range of physiological and pathological conditions. GSK494581A is a selective small-molecule agonist of human GPR55, belonging to the benzoylpiperazine class of compounds. Notably, this compound does not exhibit agonistic activity at rodent GPR55, a critical consideration for preclinical model selection.[1] Activation of GPR55 initiates a cascade of intracellular signaling events, primarily through the coupling to Gαq and Gα12/13 proteins. This leads to downstream effects such as intracellular calcium mobilization, RhoA activation, and phosphorylation of extracellular signal-regulated kinase (ERK).

These application notes provide detailed protocols for key functional assays to characterize the activation of human GPR55 by this compound. The described methodologies include a calcium mobilization assay, a phospho-ERK1/2 AlphaScreen® SureFire® assay, and a β-arrestin recruitment assay.

Data Presentation

Table 1: Quantitative Data for this compound Activity at GPR55

| Assay Type | Parameter | Value | Cell Line | Notes |

| Yeast Reporter Gene Assay | pEC50 | 6.5 | Saccharomyces cerevisiae | Demonstrates direct activation of the GPR55 receptor. |

| Calcium Mobilization Assay | EC50 | Correlated with yeast assay | GPR55-HEK293aeq | Suggests potent activation in mammalian cells. Specific EC50 value not yet published. |

| Phospho-ERK1/2 Assay | - | - | hGPR55-CHO | Data for this compound is not publicly available. Related compounds show activity.[2] |

| β-Arrestin Recruitment Assay | - | - | PathHunter® CHO-K1 GPR55 | Data for this compound is not publicly available. |

Signaling Pathways and Experimental Workflows

GPR55 Signaling Pathway Activated by this compound

Caption: GPR55 signaling cascade upon this compound binding.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for the GPR55 calcium mobilization assay.

Experimental Workflow: Phospho-ERK1/2 AlphaScreen Assaydot

References

Application Notes and Protocols: GSK494581A GlyT1 Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine transporter 1 (GlyT1) is a crucial protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[1] By regulating glycine levels, GlyT1 plays a key role in modulating N-methyl-D-aspartate (NMDA) receptor activity, which is vital for synaptic plasticity, learning, and memory.[1][2] Inhibition of GlyT1 has emerged as a promising therapeutic strategy for treating neurological and psychiatric disorders, such as schizophrenia, by enhancing NMDA receptor function.[3] GSK494581A is a potent small molecule that has been identified as an inhibitor of GlyT1, and also as an agonist for the G-protein coupled receptor 55 (GPR55).[4][5][6] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on GlyT1.

Quantitative Data Summary

The following table summarizes the pharmacological data for this compound and reference compounds against GlyT1.

| Compound | Action on GlyT1 | Assay Type | pIC50 | IC50 (nM) | pEC50 (GPR55) | Reference |

| This compound | Inhibitor | [3H]glycine binding | 5.0 | 10,000 | 6.8 | [4] |

| Cmpd1 | Inhibitor | [3H]Org24598 competition | - | 12.5 (human), 7 (mouse) | - | |

| ALX-5407 | Inhibitor | [3H]glycine uptake | - | ~120 | - | [7] |

| Org 24598 | Inhibitor | Electrogenic Assay | - | - | - | [2] |

Signaling Pathway

The diagram below illustrates the role of GlyT1 in the glutamatergic synapse and the mechanism of action for GlyT1 inhibitors like this compound.

Caption: GlyT1 inhibition enhances NMDA receptor signaling.

Experimental Protocols

[3H]Glycine Uptake Inhibition Assay in CHO-K1 Cells

This protocol is adapted from a method for high-throughput screening of GlyT1 inhibitors.[8]

Materials:

-

Cryopreserved CHO-K1 cells stably overexpressing human GlyT1a (CHO-K1/hGlyT1a).

-

Complete F-12 medium.

-

Uptake Buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose.[9]

-

[3H]Glycine.

-

This compound and other test compounds.

-

Sarcosine (for non-specific uptake control).

-

384-well plates.

-

Scintillation counter.

Procedure:

-

Cell Plating: Plate cryopreserved CHO-K1/hGlyT1a cells at a density of 40,000 cells/well in a 384-well plate with complete F-12 medium.[9] Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in uptake buffer.

-

Assay Initiation:

-

Aspirate the medium from the cells and wash twice with uptake buffer.[9]

-

Add the compound dilutions to the wells.

-

Add [3H]Glycine (e.g., 50 nM final concentration) to initiate the uptake.[10]

-

For non-specific uptake, add a high concentration of a non-labeled ligand like glycine (e.g., 10 mM) or sarcosine.[10]

-

-

Incubation: Incubate the plate for 15 minutes at 37°C.[10]

-

Assay Termination:

-

Aspirate the uptake solution.

-

Wash the cells three times with ice-cold uptake buffer to remove unincorporated [3H]Glycine.[10]

-

-

Cell Lysis and Detection:

-

Lyse the cells.

-

Transfer the lysate to a scintillation vial or a plate compatible with a scintillation counter.

-

Determine the amount of [3H]Glycine uptake by scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells after subtracting the non-specific uptake.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Mass Spectrometry (MS) Binding Assay

This protocol provides an alternative to radioligand binding assays and is based on the quantification of a non-labeled reporter ligand.[4]

Materials:

-

Membrane preparations from cells expressing GlyT1.

-